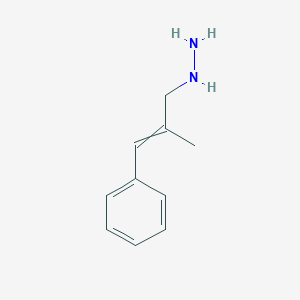
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinctive chemical and physical properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate typically involves the esterification of 1,1,2,2-tetrafluoropropanol with 2-fluoroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the consistent production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but differs in the position and number of fluorine atoms.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer carbon atoms.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Contains additional ether linkage, providing different chemical properties.
Uniqueness
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate stands out due to its unique combination of fluorine atoms and the presence of both ester and alkene functional groups. This combination imparts distinctive reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H5F5O2 |
|---|---|
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoropropyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-3(7)4(12)13-6(10,11)5(2,8)9/h1H2,2H3 |
Clé InChI |
WGOHPPPRPSWXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(OC(=O)C(=C)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
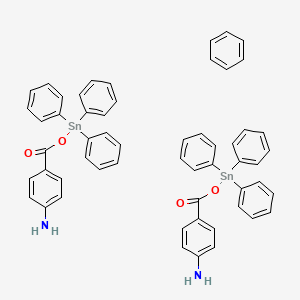

![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)
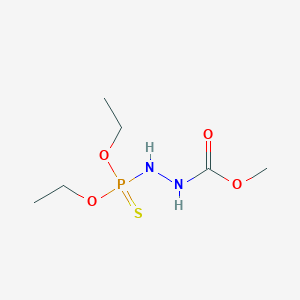

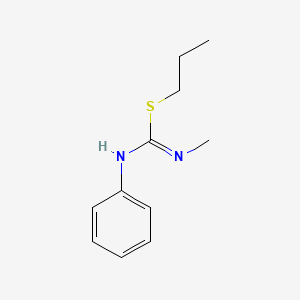

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
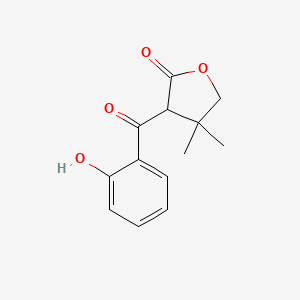
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
